N-(Dibenzo[B,D]furan-3-YL)-2-(4-iodophenoxy)acetamide
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Overview
Description
N-(Dibenzo[B,D]furan-3-YL)-2-(4-iodophenoxy)acetamide is a complex organic compound that features a dibenzofuran core linked to an iodophenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dibenzo[B,D]furan-3-YL)-2-(4-iodophenoxy)acetamide typically involves multiple steps, starting with the preparation of the dibenzofuran core. This can be achieved through cyclization reactions involving appropriate precursors. The iodophenoxyacetamide moiety is then introduced via nucleophilic substitution reactions, where an iodophenol derivative reacts with an acetamide precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography and recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(Dibenzo[B,D]furan-3-YL)-2-(4-iodophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The dibenzofuran core can be oxidized to form quinone derivatives.
Reduction: The iodophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The iodine atom in the iodophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives of the dibenzofuran core.
Reduction: Phenoxy derivatives with the iodine atom replaced by hydrogen.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
N-(Dibenzo[B,D]furan-3-YL)-2-(4-iodophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-(Dibenzo[B,D]furan-3-YL)-2-(4-iodophenoxy)acetamide involves its interaction with specific molecular targets. The dibenzofuran core can intercalate with DNA, while the iodophenoxyacetamide moiety can interact with proteins, potentially inhibiting their function. This dual interaction can disrupt cellular processes, making it a candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-(Dibenzofuran-4-yl)acetamide
- N-(Dibenzofuran-3-yl)acetamide
- N-dibenzo[b,d]furan-3-yl-4-isobutoxybenzamide
Uniqueness
N-(Dibenzo[B,D]furan-3-YL)-2-(4-iodophenoxy)acetamide is unique due to the presence of both the dibenzofuran core and the iodophenoxyacetamide moiety.
Properties
IUPAC Name |
N-dibenzofuran-3-yl-2-(4-iodophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14INO3/c21-13-5-8-15(9-6-13)24-12-20(23)22-14-7-10-17-16-3-1-2-4-18(16)25-19(17)11-14/h1-11H,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMOEQKPQAVVFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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